2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione

Catalog No.
S1921650
CAS No.
84764-41-0
M.F
C14H15NO4
M. Wt
261.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline...

CAS Number

84764-41-0

Product Name

2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione

IUPAC Name

2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]isoindole-1,3-dione

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C14H15NO4/c1-14(18-8-9-19-14)6-7-15-12(16)10-4-2-3-5-11(10)13(15)17/h2-5H,6-9H2,1H3

InChI Key

SSOLGKXKNLNMAT-UHFFFAOYSA-N

SMILES

CC1(OCCO1)CCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1(OCCO1)CCN2C(=O)C3=CC=CC=C3C2=O

2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structural features, including a dioxolane ring and an isoindoline moiety. The molecular formula for this compound is C12H15N1O4, with a molecular weight of approximately 235.25 g/mol. The presence of both the dioxolane and isoindoline structures suggests potential applications in medicinal chemistry and organic synthesis.

  • No information available on the mechanism of action for any biological processes.
  • No data available on potential hazards or safety concerns.
Due to its functional groups:

  • Oxidation: The dioxolane ring can undergo oxidation to yield corresponding carbonyl compounds.
  • Reduction: The isoindoline structure may be reduced to amines or other derivatives.
  • Nucleophilic Substitution: The ethanamine component can engage in nucleophilic substitution reactions, allowing for the introduction of different substituents.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and solvents to optimize yields .

Research into the biological activity of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione indicates potential therapeutic properties. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity: Similar compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties: Investigations into its interaction with bacterial membranes indicate potential as an antimicrobial agent.

The specific mechanisms of action remain to be fully elucidated, but they likely involve interactions with cellular pathways and biomolecules .

The synthesis of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione typically involves several steps:

  • Formation of Dioxolane: 2-Methyl-1,3-dioxolane is synthesized from appropriate precursors through cyclization reactions.
  • Ethanamine Coupling: This intermediate is then reacted with an ethylenediamine derivative under acidic or basic conditions to form the desired compound.
  • Isoindoline Formation: The final step involves cyclization to form the isoindoline structure, often requiring specific catalysts or heat .

Industrial methods for synthesis may employ larger-scale equipment and purification techniques such as recrystallization or chromatography to ensure high purity levels.

The unique structure of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione lends itself to various applications:

  • Medicinal Chemistry: As a potential drug candidate for cancer treatment or antimicrobial therapy.
  • Organic Synthesis: Used as a building block for more complex molecules in pharmaceutical research.
  • Material Science: Potential utility in developing new materials due to its unique chemical properties .

Interaction studies have focused on how 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione interacts with biological targets:

  • Protein Binding: Investigations into its binding affinity with specific proteins can help elucidate its mechanism of action.
  • Cellular Uptake: Studies on how this compound is absorbed by cells can provide insights into its bioavailability and therapeutic potential.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .

Several compounds share structural similarities with 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanolContains phenyl groups along with dioxolaneEnhanced lipophilicity due to phenyl groups
4-(Amino)-isoindoline-1,3-dioneLacks dioxolane ring but retains isoindolineFocused on amino functionality for biological activity
2-Methoxy-1,3-dioxolaneSimilar dioxolane structure without ethanamineMethoxy group alters reactivity and solubility

The uniqueness of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione lies in its combination of both a dioxolane ring and an isoindoline structure, which may confer distinct chemical reactivity and biological properties that are not present in similar compounds .

Systematic Nomenclature

The compound’s IUPAC name, 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione, reflects its core structural components:

  • Isoindoline-1,3-dione: A bicyclic aromatic system with two ketone groups at positions 1 and 3 (phthalimide backbone).
  • 2-(2-Methyl-1,3-dioxolan-2-yl)ethyl: A branched substituent featuring a 1,3-dioxolane ring (a five-membered cyclic ether) with a methyl group at the 2-position, connected via an ethyl chain.

Alternative names include:

  • 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]isoindoline-1,3-dione.
  • Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate derivatives (precursor compounds).

Structural and Spectroscopic Data

Key structural and physicochemical properties are summarized below:

PropertyValueSource
Molecular formulaC₁₄H₁₅NO₄
Molecular weight261.27 g/mol
SMILESCC1(OCCO1)CCN2C(=O)C3=CC=CC=C3C2=O
InChIKeySSOLGKXKNLNMAT-UHFFFAOYSA-N
Melting point81–83°C (petroleum ether recrystallization)

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the dioxolane ring’s chair conformation and the phthalimide group’s planar geometry. The ethyl linker adopts a staggered configuration, minimizing steric hindrance.

XLogP3

1.7

Wikipedia

2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Dates

Modify: 2023-08-16

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